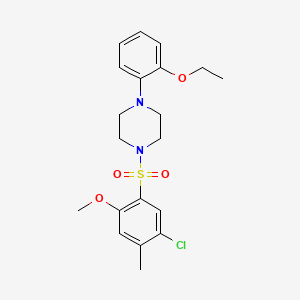

1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE

Description

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a piperazine derivative featuring a benzenesulfonyl group substituted with chloro (Cl), methoxy (OCH₃), and methyl (CH₃) groups at positions 5, 2, and 4, respectively. The piperazine ring is further substituted at the 4-position with a 2-ethoxyphenyl moiety.

Properties

IUPAC Name |

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O4S/c1-4-27-18-8-6-5-7-17(18)22-9-11-23(12-10-22)28(24,25)20-14-16(21)15(2)13-19(20)26-3/h5-8,13-14H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRMFTALRJJNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 2-ethoxyphenylpiperazine.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.

Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

1-(5-Chloro-2-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine ()

- Key Differences: The benzenesulfonyl group here is substituted with 2,4,5-trichloro groups instead of 5-Cl, 2-OCH₃, and 4-CH₃. Molecular Weight: ~478.1 g/mol (vs. ~409.5 g/mol for the target), due to higher halogen content.

- Implications : Increased lipophilicity and steric bulk may reduce solubility but improve membrane permeability .

1-Benzyl-4-[(2,4-dimethoxy-3-methylphenyl)sulfinyl]piperazine ()

- Key Differences :

- Sulfinyl (S=O) instead of sulfonyl (SO₂) group, reducing oxidation state and electron-withdrawing effects.

- Substituents on the aromatic ring include 2,4-dimethoxy and 3-CH₃.

- Molecular Weight : 374.5 g/mol, lower than the target compound due to fewer substituents and a benzyl group instead of 2-ethoxyphenyl.

- Implications : Sulfinyl groups may alter metabolic stability and receptor-binding kinetics compared to sulfonyl derivatives .

Substituent Variations on the Piperazine Ring

1-(2-Ethoxyphenyl)-4-(phenylsulfonyl)piperazine ()

- Key Differences :

- The benzenesulfonyl group lacks substituents (simple phenyl), contrasting with the target’s substituted benzenesulfonyl.

- Molecular Weight : 346.44 g/mol (vs. ~409.5 g/mol for the target).

- Physical Properties : Predicted density (1.234 g/cm³) and boiling point (516.4°C) are lower due to reduced molecular complexity.

- Implications : The absence of chloro and methoxy groups simplifies synthesis but may diminish target selectivity in biological systems .

Functional Group Replacements

1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide ()

- Key Differences: Replaces the benzenesulfonyl-piperazine core with a semicarbazide moiety linked to a 4-fluorophenoxyacetyl group. Molecular Formula: C₁₇H₁₈FN₃O₄.

- Implications : Semicarbazides often exhibit different pharmacokinetic profiles, such as altered absorption and excretion rates, compared to sulfonyl-piperazines .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects : Methoxy groups (electron-donating) in the target compound may enhance solubility compared to purely halogenated analogs (e.g., ), while chloro groups (electron-withdrawing) could improve binding to electron-rich biological targets.

- Metabolic Stability : Sulfonyl groups (as in the target) are generally more metabolically stable than sulfinyl derivatives (), which may undergo faster oxidation.

Biological Activity

The compound 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a derivative of piperazine that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structure consists of a piperazine ring substituted with a sulfonyl group and aromatic moieties, which are essential for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with sulfonamide functionality have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | E. coli | Weak |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. Notably, it has been evaluated as an inhibitor of acetylcholinesterase (AChE) and urease. Studies indicate that certain derivatives have IC50 values significantly lower than standard inhibitors, suggesting strong potential for therapeutic applications .

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 2.14 |

| Compound E | Urease | 1.13 |

Anticancer Potential

The piperazine nucleus in this compound is associated with various anticancer activities. Research indicates that piperazine derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The compound demonstrates significant binding affinity to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .

- Enzyme Interaction : The sulfonamide group is known to interact with active sites of enzymes like urease and AChE, inhibiting their function effectively .

- Cellular Uptake : The ethoxyphenyl group may facilitate cellular uptake, enhancing the compound's overall effectiveness in targeted therapies.

Study 1: Antibacterial Screening

In a recent study, a series of piperazine derivatives were synthesized and screened for antibacterial activity. Among them, the compound with the aforementioned structure exhibited notable inhibition against gram-positive and gram-negative bacteria, demonstrating its potential as a lead compound in antibiotic development .

Study 2: Enzyme Inhibition Evaluation

Another research effort focused on evaluating the enzyme inhibitory properties of this class of compounds. The results indicated that the synthesized derivatives were potent urease inhibitors, with some compounds achieving IC50 values significantly lower than existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.